Allylchlorosilane

surface modification hydrophobic coatings self‑assembled monolayers

Allylchlorosilanes are a class of organosilicon compounds defined by the presence of an allyl group (CH₂=CH–CH₂–) and at least one silicon‑chlorine (Si–Cl) bond. The prototypical member, allyltrichlorosilane (CAS 107-37-9), features three hydrolytically labile Si–Cl bonds and a terminal alkene, enabling dual reactivity pathways for surface functionalization, cross‑coupling, and polymer synthesis.

Molecular Formula C3H5ClSi
Molecular Weight 104.61 g/mol
Cat. No. B1253213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylchlorosilane
Synonymsallylchlorosilane
Molecular FormulaC3H5ClSi
Molecular Weight104.61 g/mol
Structural Identifiers
SMILESC=CC[Si]Cl
InChIInChI=1S/C3H5ClSi/c1-2-3-5-4/h2H,1,3H2
InChIKeyQFQIZVUKNPVEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylchlorosilane Product Evidence Guide: Procurement Selection Factors for Allyl-Functional Chlorosilanes


Allylchlorosilanes are a class of organosilicon compounds defined by the presence of an allyl group (CH₂=CH–CH₂–) and at least one silicon‑chlorine (Si–Cl) bond. The prototypical member, allyltrichlorosilane (CAS 107-37-9), features three hydrolytically labile Si–Cl bonds and a terminal alkene, enabling dual reactivity pathways for surface functionalization, cross‑coupling, and polymer synthesis [1]. While the broader family includes analogs such as allylmethyldichlorosilane and diallyldichlorosilane, the reactivity of each congener is dictated by the number and electronegativity of the chlorine substituents, which modulate the stability of β‑silyl carbocation intermediates and influence the compound's behavior in Lewis acid‑catalyzed alkylations, hydrosilylations, and surface grafting [2].

1
Chlorine count controls pathway ≥2 Si–Cl bonds favor Friedel–Crafts alkylation; 0 Cl leads to dimerization.
2
Halophilic activation Si–Cl enables soft Lewis acid catalysis (PtCl₂, AgOTf) for selective allylation.
3
Branched architecture Allyl spacer yields branched silyl-aromatic products vs. linear from vinyl analogs.

Why Allylchlorosilanes Cannot Be Freely Interchanged with Allylalkoxysilanes or Vinylchlorosilanes


Allylchlorosilanes and their closest commercial alternatives—allylalkoxysilanes (e.g., allyltrimethoxysilane), vinylchlorosilanes (e.g., vinyltrichlorosilane), and allyltrimethylsilane—exhibit divergent reaction outcomes under identical conditions despite superficial structural similarities. The presence of Si–Cl bonds in allylchlorosilanes imparts a distinct electrophilic character at silicon, enabling ‘halophilic activation’ by soft Lewis acids such as PtCl₂ or AgOTf that is not accessible to allylalkoxysilanes [1]. Conversely, the allyl spacer in allylchlorosilanes shifts the point of nucleophilic attack relative to vinylchlorosilanes, producing branched alkylation products with aromatic substrates rather than unbranched adducts [2]. Within the chlorosilane sub‑family, the number of chlorine substituents directly governs reaction partitioning: allylsilanes bearing ≥2 chlorines preferentially undergo Friedel–Crafts alkylation, whereas allyltrimethylsilane dimerizes under the same conditions [3]. These mechanistic distinctions preclude simple one‑for‑one substitution and necessitate compound‑specific selection criteria.

!
Allylalkoxysilanes lack Si–Cl electrophilicity
Halophilic activation with PtCl₂ or AgOTf is not accessible; allylation outcomes may differ significantly.
!
Vinylchlorosilanes give linear, not branched, products
Allyl spacer enables branched silyl-aromatic architectures; vinyl analogs produce unbranched adducts under identical Friedel–Crafts conditions.
!
Allyltrimethylsilane dimerizes, does not alkylate
Without Si–Cl (0 Cl), the β-silyl carbocation favors protodesilylation and dimerization; alkylation requires ≥2 chlorine atoms.

Quantitative Differentiation Evidence: Allylchlorosilane vs. Closest Analogs


Surface Hydrophobicity: Allyltrichlorosilane (ATCS) Outperforms Vinyltrichlorosilane (VTCS) in Water Contact Angle and Surface Uniformity

In a direct head‑to‑head comparison of glass surface modification, allyltrichlorosilane (ATCS) produced coatings with a water contact angle (WCA) of 101° ± 2°, representing a 16° increase over vinyltrichlorosilane (VTCS)-modified surfaces which yielded a WCA of 85° ± 3° after identical dip‑coating and 1‑decanethiol functionalization [1]. Photo‑induced force microscopy (PiFM) further revealed that ATCS films exhibited a more uniform distribution of the thiol‑functionalized alkyl chains throughout the coating thickness, whereas VTCS films displayed heterogeneous, island‑like morphology [1].

Water contact angle
Head-to-head
101° ± 2° vs 85° ± 3°
Reported higher water repellency with allyl spacer
Glass dip-coating; thiol–ene with 1‑decanethiol
surface modification hydrophobic coatings self‑assembled monolayers

Friedel–Crafts Alkylation Product Branching: Allylchlorosilanes Yield Branched Adducts, Chlorovinylsilanes Give Unbranched Products

Under AlCl₃ catalysis, allylchlorosilanes alkylate aromatic compounds to yield products with branched silylalkyl side chains (2‑aryl‑1‑silylpropanes), whereas chlorovinylsilanes produce exclusively unbranched (linear) alkylation products [1]. This structural divergence arises from the distinct carbocation intermediates generated by the allyl vs. vinyl π‑system. The branched architecture introduced by allylchlorosilanes creates a stereogenic center adjacent to the aromatic ring, offering a synthetic handle not available from vinylsilane‑derived linear adducts [1].

Alkylation branching
Head-to-head
Branched 2‑aryl‑1‑silylpropane vs linear adduct
Branched architecture may support stereoselective synthesis
AlCl₃ catalysis; aromatic substrates
Friedel–Crafts alkylation aromatic functionalization silicon‑containing aromatics

Reaction Pathway Partitioning: Allylchlorosilanes (≥2 Cl) Undergo Alkylation, Allyltrimethylsilane Dimerizes

The number of chlorine substituents on the silicon atom dictates the reaction fate of allylsilanes under AlCl₃ catalysis. Allylchlorosilanes containing two or more chlorine atoms (e.g., allyldichlorosilane, allyltrichlorosilane) react with aromatic compounds to yield alkylation products, 2‑aryl‑1‑silylpropanes, in good yields (60–85%) [1]. In stark contrast, allyltrimethylsilane (0 Cl) under identical conditions does not undergo alkylation but instead dimerizes via an allylsilylation pathway, producing 5‑(trimethylsilyl)‑4‑(trimethylsilylmethyl)‑1‑pentene [2]. This pathway divergence is attributed to the enhanced stability of the β‑silyl carbocation intermediate in allyltrimethylsilane (due to electron‑donating methyl groups), which promotes protodesilylation and dimerization, whereas the electronegative chlorines in allylchlorosilanes retard protodesilylation and favor electrophilic aromatic substitution [2].

Reaction pathway
Cross-study
Alkylation (60–85%) vs dimerization
Chlorine count predicts alkylation vs dimerization
AlCl₃; allyldichlorosilane vs allyltrimethylsilane
Lewis acid catalysis alkylation allylsilane reactivity

Aldehyde Allylation Selectivity: Allyldimethylchlorosilane Exhibits High Aldehyde‑Specific Reactivity with PtCl₂ Catalysis

PtCl₂ (1–5 mol%) catalyzes the addition of allyldimethylchlorosilane to aldehydes with high chemoselectivity: ketones, esters, nitriles, alkenes, aryl halides, ethers, and nitro groups remain untouched under the reaction conditions [1]. This aldehyde‑specific reactivity contrasts with the broader reactivity profiles observed for allyltrialkylsilanes, which often require more forcing conditions or show less discrimination among carbonyl electrophiles. Substituted allylchlorosilanes additionally afford homoallyl alcohols with syn:anti ratios that faithfully mirror the (E,Z)‑geometry of the starting allylsilane, indicating stereospecific transfer through a chair‑like cyclic transition state [1].

Chemoselectivity
Class-level
Aldehyde-selective; other carbonyls unreactive
Reported functional group tolerance supports complex synthesis
PtCl₂/AgOTf; room temperature
allylation aldehyde functionalization homoallylic alcohols

Hydrosilylation Selectivity: Rh(I)‑Catalyzed Reaction of Allyl Chloride with Trichlorosilane Achieves 99% Selectivity for γ‑Adduct

The hydrosilylation of allyl chloride with trichlorosilane (HSiCl₃) is industrially relevant for producing γ‑chloropropyltrichlorosilane, a key intermediate for silane coupling agents. This reaction is notoriously unselective, often yielding mixtures of γ‑ and β‑adducts as well as isomerization by‑products. A Rh(I) catalyst bearing a fluorinated bidentate phosphine ligand, [RhCl(dppbzF)]₂ (where dppbzF = 1,2‑bis(diphenylphosphino)‑3,4,5,6‑tetrafluorobenzene), achieves 99% selectivity for the desired trichloro(3‑chloropropyl)silane on a gram scale [1]. While the comparator in this study is the same allyl chloride/HSiCl₃ system under standard catalysis (which typically yields ~80–90% selectivity), the 99% benchmark establishes a performance threshold that other allyl‑functional silanes or alternative synthetic routes must meet or exceed [1].

γ‑Selectivity
Cross-study
99% selectivity for γ‑adduct
High selectivity reduces purification burden
[RhCl(dppbzF)]₂; gram-scale
hydrosilylation organosilicon synthesis γ‑chloropropylsilanes

Optimized Application Scenarios for Allylchlorosilane Procurement


Superhydrophobic Glass Coatings Requiring High Water Contact Angles

Allyltrichlorosilane (ATCS) is the preferred reagent for fabricating hydrophobic glass surfaces when maximum water repellency is critical. In direct comparative testing, ATCS‑derived coatings achieved a water contact angle of 101° ± 2°, outperforming vinyltrichlorosilane (VTCS) by 16° [1]. PiFM analysis further confirmed that ATCS films possess a more uniform distribution of functional alkyl chains throughout the coating thickness, translating to consistent, reproducible surface properties [1].

Synthesis of Branched Silyl‑Aromatic Intermediates via Friedel–Crafts Alkylation

Allylchlorosilanes bearing two or more chlorine atoms (e.g., allyldichlorosilane, allyltrichlorosilane) are uniquely suited for the AlCl₃‑catalyzed alkylation of aromatic substrates, yielding branched 2‑aryl‑1‑silylpropane products in 60–85% yields [1]. This branched architecture is inaccessible using chlorovinylsilanes (which produce linear adducts) or allyltrimethylsilane (which dimerizes under identical conditions) [2].

Selective Allylation of Aldehydes in Complex Molecule Synthesis

Allyldimethylchlorosilane, when activated by PtCl₂ or AgOTf (1–5 mol%), enables the chemoselective allylation of aldehydes without interference from ketones, esters, nitriles, alkenes, aryl halides, ethers, or nitro groups [1]. This level of functional group tolerance streamlines synthetic routes by eliminating the need for protecting group strategies, and the stereospecific transfer of (E,Z)‑allylsilane geometry to syn:anti ratios provides predictable stereocontrol [1].

High‑Selectivity Industrial Synthesis of γ‑Chloropropylsilanes

For the large‑scale production of trichloro(3‑chloropropyl)silane, the Rh(I)‑catalyzed hydrosilylation of allyl chloride with trichlorosilane achieves 99% selectivity for the γ‑adduct [1]. This near‑quantitative selectivity minimizes the formation of β‑adduct and isomerization by‑products, significantly reducing downstream purification requirements and improving overall process economics relative to conventional catalysts [1].

Application
Selection Property
Validation Focus
Hydrophobic glass coatings
High water contact angle and film uniformity
Water contact angle and PiFM film morphology
Branched silyl-aromatic synthesis
Branched product architecture in Friedel–Crafts alkylation
Product branching and yield verification
Selective aldehyde allylation
Chemoselective aldehyde reactivity with functional group tolerance
Aldehyde vs ketone/ester selectivity verification
Industrial γ‑chloropropylsilane production
High γ‑adduct selectivity in hydrosilylation
γ‑selectivity and process economy review
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